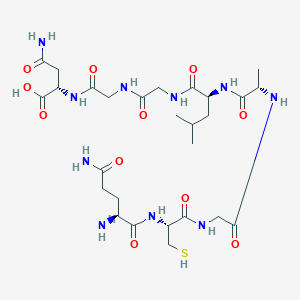![molecular formula C8H18N2O3 B12535967 N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is a chemical compound with the molecular formula C8H18N2O3 It is characterized by the presence of an acetamide group attached to a triethylene glycol chain terminated with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide typically involves the reaction of triethylene glycol with ethylene oxide to form a triethylene glycol derivative. This intermediate is then reacted with acetamide in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The process involves:
Continuous addition of reactants: Triethylene glycol and ethylene oxide
Catalyst addition: Continuous or batch-wise
Product isolation: Using distillation or crystallization techniques
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Acts as a linker in the development of bioconjugates and drug delivery systems
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include:
Binding to active sites: Inhibiting or activating enzyme functions
Modulating receptor activity: Affecting signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]octadecanamide: Similar structure but with a longer alkyl chain
2-[2-(2-aminoethoxy)ethoxy]ethanol: Lacks the acetamide group
2-[2-(2-azidoethoxy)ethoxy]ethanamine: Contains an azido group instead of an acetamide group
Uniqueness
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H18N2O3 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
MLKVGKULFLDWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)



![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)

![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)

![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)

